1-{[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOYL]OXY}-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL FURAN-2-CARBOXYLATE
Overview
Description
1-{[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOYL]OXY}-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL FURAN-2-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOYL]OXY}-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL FURAN-2-CARBOXYLATE involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. The key steps include:
Formation of the 1,3-dioxo-1,3-dihydro-2H-isoindole core: This can be achieved through the reaction of phthalic anhydride with ammonia or primary amines.
Attachment of the butanoyl group: This involves the reaction of the isoindole derivative with butanoyl chloride in the presence of a base such as pyridine.
Formation of the tetramethylpiperidine core: This can be synthesized from 2,2,6,6-tetramethylpiperidine-4-one through reduction and subsequent functionalization.
Coupling of the furoate group: The final step involves the esterification of the tetramethylpiperidine derivative with 2-furoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOYL]OXY}-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The furoate group can be oxidized to form furan derivatives.
Reduction: The isoindole core can be reduced to form dihydroisoindole derivatives.
Substitution: The butanoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or thiolated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOYL]OXY}-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL FURAN-2-CARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving isoindole and furoate derivatives.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-{[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOYL]OXY}-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindole core may interact with protein active sites, while the furoate group can modulate the compound’s binding affinity and specificity. The tetramethylpiperidine moiety may enhance the compound’s stability and solubility, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-2,2,6,6-tetramethylpiperidin-4-yl acetate
- 1-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-2,2,6,6-tetramethylpiperidin-4-yl benzoate
Uniqueness
1-{[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOYL]OXY}-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL FURAN-2-CARBOXYLATE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the furoate group, in particular, differentiates it from other similar compounds and may provide unique interactions with biological targets.
Properties
IUPAC Name |
[1-[4-(1,3-dioxoisoindol-2-yl)butanoyloxy]-2,2,6,6-tetramethylpiperidin-4-yl] furan-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O7/c1-25(2)15-17(34-24(32)20-11-8-14-33-20)16-26(3,4)28(25)35-21(29)12-7-13-27-22(30)18-9-5-6-10-19(18)23(27)31/h5-6,8-11,14,17H,7,12-13,15-16H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJTUBADGVJLDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1OC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O)(C)C)OC(=O)C4=CC=CO4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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